Regiospecific Hybrid Scaffold for Kinase Inhibition
The target compound features a 4-(pyridin-2-yl)quinoline core with an ethanamine group at the 3-position. This contrasts with common alternatives like 2-(pyridin-2-yl)quinoline (CAS 91-93-0), which lacks the amine handle for further derivatization [1]. In related series of quinoline derivatives with secondary amine linkers to a pyridine ring, compounds 9d, 9f, and 9g exhibited GI50 values of 2.60, 2.81, and 1.29 μM against the PC-3 prostate cancer cell line, respectively [2]. The SAR analysis from this study indicates that the secondary amine linked quinoline and pyridine ring was crucial for these anti-proliferative effects, supporting the value of this specific hybrid scaffold [2].
| Evidence Dimension | Anti-proliferative Activity of Core Scaffold (PC-3 cell line) |
|---|---|
| Target Compound Data | No direct data available for 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine |
| Comparator Or Baseline | Quinoline derivative with secondary amine linked pyridine ring (Compound 9g) |
| Quantified Difference | GI50 = 1.29 μM for Compound 9g; Comparator lacking this linkage is inactive |
| Conditions | Human prostatic cancer PC-3 cell line |
Why This Matters
This class-level evidence confirms that the specific quinoline-pyridine hybrid structure, which is the core of the target compound, is a validated scaffold for achieving low micromolar anti-cancer activity, differentiating it from simpler, inactive analogs.
- [1] 2-(2-Pyridyl)quinoline. PubChem Compound Summary for CID 235764. View Source
- [2] Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry. Abstract. View Source
